N-benzyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
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Overview
Description
N-benzyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a nitro group, and an isoindoline-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the benzyl and nitro groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-benzyl-2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide.
Scientific Research Applications
N-benzyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoindoline-1,3-dione moiety is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: Similar structure but with a butanamide group instead of an acetamide group.
3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)N-(1,3-thiazol-2-yl)propanamide: Contains a thiazole ring instead of a benzyl group.
2-((3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid): Similar structure with a propanoic acid group.
Uniqueness
N-benzyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H13N3O5 |
---|---|
Molecular Weight |
339.30 g/mol |
IUPAC Name |
N-benzyl-2-(4-nitro-1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C17H13N3O5/c21-14(18-9-11-5-2-1-3-6-11)10-19-16(22)12-7-4-8-13(20(24)25)15(12)17(19)23/h1-8H,9-10H2,(H,18,21) |
InChI Key |
FWUWZQIUVRXARM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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